molecular formula C16H26BNO3 B1402988 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1375303-05-1

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1402988
CAS No.: 1375303-05-1
M. Wt: 291.2 g/mol
InChI Key: USNVEVYTNAMJOH-UHFFFAOYSA-N
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Description

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized organic compound with a complex molecular structure. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology . They are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Mode of Action

Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are often used as enzyme inhibitors or specific ligand drugs . The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Organoboron compounds are known to be involved in various transformation processes . They are often used in the organic synthesis of drugs, including the protection of diols, the asymmetric synthesis of amino acids, and Diels–Alder and Suzuki coupling reactions .

Pharmacokinetics

Organoboron compounds are known for their high stability, which may influence their bioavailability .

Result of Action

Organoboron compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and they can be used in the treatment of anticancer drugs .

Action Environment

Organoboron compounds are known for their high stability and their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-butoxy-3-methylpyridine with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and may involve the use of solvents like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its unique properties. It is employed in the development of new chemical reactions, as a building block in organic synthesis, and as a reagent in various biological assays. Its applications extend to the fields of medicinal chemistry, where it is used in the synthesis of pharmaceuticals, and in materials science, where it is utilized in the creation of advanced materials.

Comparison with Similar Compounds

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Propoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

These compounds differ in their alkyl chain length, which can influence their physical properties and reactivity. This compound stands out due to its optimal balance of steric and electronic effects, making it particularly useful in various applications.

Properties

IUPAC Name

2-butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO3/c1-7-8-9-19-14-12(2)10-13(11-18-14)17-20-15(3,4)16(5,6)21-17/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNVEVYTNAMJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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